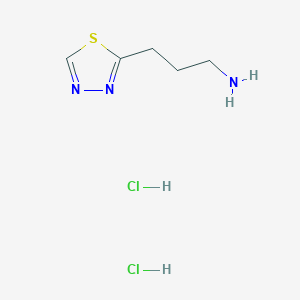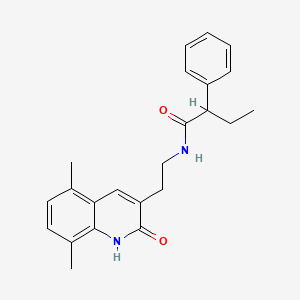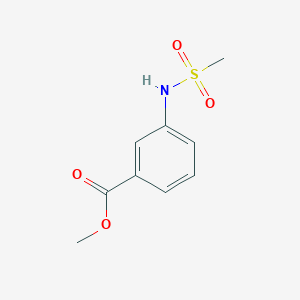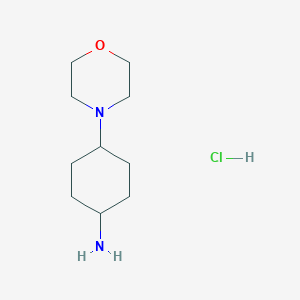
3-(1,3,4-噻二唑-2-基)丙烷-1-胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The dihydrochloride form enhances the compound’s solubility and stability, making it suitable for various applications in scientific research and industry.
科学研究应用
3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride has a wide range of applications in scientific research:
作用机制
Target of Action
It’s worth noting that compounds with a similar structure, such as 2-amino-1,3,4-thiadiazoles, have been shown to exhibit inhibitory activity against carbonic anhydrase and alpha-glycosidase , which play crucial roles in the treatment of glaucoma and diabetes mellitus type 2, respectively.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it might interact with its targets (carbonic anhydrase and alpha-glycosidase) to inhibit their activity .
Biochemical Pathways
Given its potential inhibitory activity against carbonic anhydrase and alpha-glycosidase, it can be inferred that it might affect the biochemical pathways involving these enzymes .
Result of Action
Based on the known activities of similar compounds, it can be inferred that it might have potential antitumor , antibacterial , antifungal , and antiparasitic activities.
准备方法
The synthesis of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine typically involves the reaction of 2-amino-1,3,4-thiadiazole with appropriate alkylating agents. One common method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent, which facilitates the formation of the thiadiazole ring . The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol. Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .
化学反应分析
3-(1,3,4-Thiadiazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrazinecarbothioamide, triethylamine, and hydrazonoyl chloride . The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
3-(1,3,4-Thiadiazol-2-yl)propan-1-amine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
5-Methyl-1,3,4-thiadiazole-2-thiol: Exhibits significant antifungal activity.
1,3,4-Thiadiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
属性
IUPAC Name |
3-(1,3,4-thiadiazol-2-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S.2ClH/c6-3-1-2-5-8-7-4-9-5;;/h4H,1-3,6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFJJDMPUBIOSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-Bromophenyl)sulfanyl]quinoxaline](/img/structure/B2404965.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2404966.png)
![Tert-butyl 2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2404968.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2404972.png)





![2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2404986.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2404987.png)

